molecular formula C4H6F3N B2671701 2-(Trifluoromethyl)azetidine CAS No. 1040331-55-2

2-(Trifluoromethyl)azetidine

Cat. No.: B2671701
CAS No.: 1040331-55-2
M. Wt: 125.094
InChI Key: LIIQGGQFRCUFCZ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)azetidine is a four-membered nitrogen-containing heterocycle with a trifluoromethyl group attached to the second carbon atom.

Safety and Hazards

The safety information for 2-(Trifluoromethyl)azetidine indicates that it is dangerous . The hazard statements include H225 (Highly flammable liquid and vapor) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Azetidines, including 2-(Trifluoromethyl)azetidine, have been the subject of recent research due to their potential in various fields such as medicinal chemistry, catalytic processes, and nucleic acid chemistry . Future research will likely continue to explore these potentials and develop new synthetic strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)azetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of trifluoromethylated substrates with azetidine precursors can yield the desired compound . Another method involves the use of trifluoromethylated aziridines, which undergo ring expansion to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Trifluoromethyl)azetidine include other azetidine derivatives and trifluoromethylated heterocycles . Examples include:

Uniqueness

This compound is unique due to its combination of a strained four-membered ring and the electron-withdrawing trifluoromethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(trifluoromethyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N/c5-4(6,7)3-1-2-8-3/h3,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIQGGQFRCUFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040331-55-2
Record name 2-(trifluoromethyl)azetidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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